molecular formula C14H20Cl2N2O B14782005 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide

2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide

Cat. No.: B14782005
M. Wt: 303.2 g/mol
InChI Key: XIGSGXJYDQOHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by the presence of an amino group, a dichlorobenzyl group, and a butanamide backbone, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dichlorobenzyl intermediate: The reaction of 2,4-dichlorobenzyl chloride with an appropriate nucleophile, such as an amine, under basic conditions to form the dichlorobenzyl intermediate.

    Introduction of the butanamide backbone: The dichlorobenzyl intermediate is then reacted with an appropriate butanamide derivative, such as N-ethyl-3-methylbutanamide, under suitable conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide may involve large-scale batch or continuous processes. These methods often utilize automated reactors and advanced purification techniques to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or nitroso derivatives.

    Reduction: The dichlorobenzyl group can be reduced to form the corresponding benzyl derivatives.

    Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Formation of oxides or nitroso derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Pharmaceuticals: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Industrial Chemistry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group and dichlorobenzyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide: The enantiomer of the compound, which may have different biological activity and properties.

    2-Amino-N-(2,4-dichlorobenzyl)-N-ethylbutanamide: A similar compound lacking the methyl group, which may affect its reactivity and applications.

Uniqueness

(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethyl-3-methylbutanamide is unique due to its specific stereochemistry and the presence of both the dichlorobenzyl and butanamide groups

Properties

Molecular Formula

C14H20Cl2N2O

Molecular Weight

303.2 g/mol

IUPAC Name

2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide

InChI

InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-5-6-11(15)7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3

InChI Key

XIGSGXJYDQOHTP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.